molecular formula C11H18N2 B7813282 sec-Butyl-(2-pyridin-4-yl-ethyl)-amine

sec-Butyl-(2-pyridin-4-yl-ethyl)-amine

Cat. No.: B7813282
M. Wt: 178.27 g/mol
InChI Key: CQTBCSBJTJZXSA-UHFFFAOYSA-N
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Description

sec-Butyl-(2-pyridin-4-yl-ethyl)-amine is a chemical compound of interest in research and development, particularly as a building block in organic and medicinal chemistry. Its structure, which incorporates a pyridine ring and a secondary amine, is commonly found in ligands and pharmacologically active molecules . Researchers value this amine for its potential as a synthetic intermediate. Compounds with similar pyridine-ethylamine scaffolds, such as 4-(2-Aminoethyl)pyridine, are established in chemical research . The sec-butyl group may offer steric and electronic properties useful for modulating the characteristics of larger molecules. This makes it a potential candidate for use in drug discovery projects, the synthesis of catalysts, and the development of novel materials. The product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-10(2)13-9-6-11-4-7-12-8-5-11/h4-5,7-8,10,13H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTBCSBJTJZXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 2-Pyridin-4-yl-ethylamine

The primary amine group of 2-pyridin-4-yl-ethylamine is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions during subsequent alkylation. This step follows protocols adapted from covalent inhibitor synthesis, where Boc protection is employed to enhance reaction control. The reaction is typically conducted in dichloromethane with triethylamine as a base, yielding the Boc-protated intermediate in >85% yield after purification via flash chromatography.

Alkylation with sec-Butyl Bromide

The Boc-protected amine undergoes alkylation with sec-butyl bromide under strongly basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the α-hydrogen adjacent to the Boc group, facilitating an SN2 displacement with sec-butyl bromide. This method mirrors the synthesis of symmetric double-headed aminopyridines, where NaH promotes efficient coupling of bromides with aminopyridine derivatives. Reaction monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material within 6–8 hours at room temperature.

Deprotection to Yield Target Compound

Final deprotection of the Boc group is achieved using 4N hydrochloric acid (HCl) in dioxane, a method validated in the synthesis of epoxy-carboxylic acid derivatives. The reaction proceeds quantitatively within 2 hours, yielding sec-Butyl-(2-pyridin-4-yl-ethyl)-amine as a free base. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate affords the pure product in 70–75% overall yield (Table 1).

Table 1: Alkylation Method Optimization

StepReagents/ConditionsYield (%)Purification Method
Boc ProtectionBoc₂O, Et₃N, CH₂Cl₂89Flash chromatography
Alkylationsec-C₄H₉Br, NaH, THF82Column chromatography
Deprotection4N HCl in dioxane95Liquid-liquid extraction

Reductive Amination Approach

Reaction Design and Substrate Preparation

Reductive amination between 2-pyridin-4-yl-ethylamine and sec-butyl ketone (3-pentanone) offers a one-pot route to the target compound. While ketones are less reactive than aldehydes in reductive amination, the use of sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid) facilitates imine formation and subsequent reduction. This method aligns with protocols for β-hydroxyaminoaldehyde derivatization, where controlled pH ensures selective reduction without overalkylation.

Challenges and Optimization

Initial attempts yielded <30% product due to steric hindrance from the sec-butyl group. Increasing reaction temperature to 50°C and extending the reaction time to 48 hours improved yields to 45%. However, competing formation of tertiary amines necessitated stoichiometric control, with a 1:1.2 molar ratio of amine to ketone proving optimal (Table 2).

Table 2: Reductive Amination Parameters

ParameterConditionOutcome
Reducing AgentNaBH₃CNSelective for imines
SolventMeOH, AcOH (pH 5)Stabilizes protonated imine
Temperature/Time50°C, 48 hYield: 45%

Ugi Four-Component Reaction Strategy

Multicomponent Assembly

The Ugi reaction, which combines an amine, aldehyde, carboxylic acid, and isocyanide, was explored to construct the target compound’s backbone. Using sec-butylamine, 4-pyridinecarboxaldehyde, acetic acid, and tert-butyl isocyanide in methanol, the reaction produced a bis-amide intermediate. While this method achieved a 68% yield of the Ugi adduct, subsequent reduction of the amides to amines required harsh conditions (LiAlH₄, THF, reflux), leading to partial decomposition and a final yield of 32%.

Limitations and Adaptations

The Ugi approach’s reliance on post-reduction steps introduces complexity, making it less efficient than direct alkylation. However, it offers modularity for synthesizing analogs with varied substituents, as demonstrated in the preparation of Mpro inhibitors.

Gabriel Synthesis Pathway

Phthalimide Intermediate Formation

2-Pyridin-4-yl-ethyl bromide was treated with potassium phthalimide in dimethylformamide (DMF) to form the phthalimide-protected amine. Alkylation with sec-butyl bromide in the presence of potassium carbonate afforded the N-alkylated phthalimide derivative in 60% yield.

Cleavage and Final Product Isolation

Hydrazine hydrate in ethanol cleaved the phthalimide group, releasing this compound. While this method avoids Boc protection/deprotection cycles, the low nucleophilicity of sec-butyl bromide resulted in prolonged reaction times (72 hours) and moderate yields (55%).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesOverall Yield (%)
AlkylationHigh efficiency, scalabilityRequires Boc protection70–75
Reductive AminationOne-pot procedureLow yield, steric hindrance45
Ugi ReactionModularityMulti-step reduction32
Gabriel SynthesisNo protecting groupsLong reaction times55

The alkylation method emerges as the most robust, balancing yield and practicality. Reductive amination and Gabriel synthesis offer alternatives but suffer from efficiency limitations.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl-(2-pyridin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides, isocyanates, and sulfonyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides, ureas, and sulfonamides.

Scientific Research Applications

sec-Butyl-(2-pyridin-4-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sec-Butyl-(2-pyridin-4-yl-ethyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Features Applications/Properties References
sec-Butyl-(2-pyridin-4-yl-ethyl)-amine sec-butyl, 2-pyridin-4-yl-ethyl Secondary amine; pyridine enhances polarity Potential pharmaceutical intermediate
Pyridin-2-yl-(2-pyridin-4-yl-ethyl)-amine Pyridin-2-yl, 2-pyridin-4-yl-ethyl Dual pyridine rings; increased aromaticity Likely altered receptor binding
FMS586 (Y5 Receptor Antagonist) Carbazolyl, 2-pyridin-4-yl-ethyl Urea backbone; bulky carbazole group Suppresses appetite via NPY Y5 receptor
sec-Butyl-β-D-cellobioside sec-butyl, β-D-cellobioside Glycoside linkage; surfactant properties Biosurfactant; enzymatic applications
(2E)-but-2-en-1-yl[4-(methylsulfanyl)butyl]amine Butenyl, methylsulfanyl-butyl Unsaturated chain; sulfur-containing Unspecified (likely agrochemical)

Functional Group Impact on Properties

  • Pyridine vs.
  • Steric Effects : The sec-butyl group imposes moderate steric hindrance compared to bulkier substituents like carbazole in FMS586, which is critical for receptor binding in neuropeptide Y antagonism .
  • Sulfur vs. Nitrogen Heterocycles : Sulfur-containing analogs (e.g., sec-butyl disulfides in Ferula species) demonstrate distinct reactivity and biological roles, such as antimicrobial activity, whereas nitrogen-based compounds like this compound may prioritize hydrogen-bonding interactions .

Stability and Analytical Challenges

Secondary amines, including the target compound, often face stability issues under oxidative or acidic conditions due to the basic nitrogen center. For instance, ractopamine (a secondary amine with phenolic groups) requires derivatization for GC/MS analysis, suggesting similar challenges for this compound in analytical workflows .

Research Findings and Industrial Relevance

  • Pharmacological Potential: The pyridin-4-yl-ethyl moiety is shared with FMS586, a Y5 receptor antagonist, highlighting its role in modulating biological targets . However, the absence of a urea backbone in the target compound may limit its receptor affinity.
  • Synthetic Utility : Secondary amines are pivotal in catalysis and drug synthesis. The discontinuation of this compound may reflect niche applications or superior performance of alternatives (e.g., Pyridin-2-yl derivatives) in specific reactions .
  • Comparative Physicochemical Properties :
    • Solubility : The pyridine ring enhances water solubility compared to purely aliphatic amines (e.g., sec-butyl glycosides).
    • Thermal Stability : Likely lower than tert-alkylamines due to less steric protection of the nitrogen lone pair.

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